Sodium mannuronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

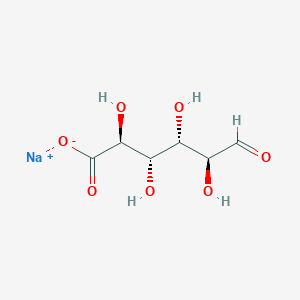

D-Mannuronic acid (sodium) is a uronic acid monosaccharide derived from mannose. It is a component of alginic acid, a polysaccharide found predominantly in brown algae. This compound is also incorporated into some bacterial capsular polysaccharides . D-Mannuronic acid (sodium) is known for its applications in various fields, including pharmaceuticals, biotechnology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Mannuronic acid (sodium) can be synthesized through the oxidation of D-mannose. The process involves the use of oxidizing agents such as nitric acid or sodium hypochlorite under controlled conditions to convert D-mannose into D-mannuronic acid. The resulting acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of D-Mannuronic acid (sodium) typically involves the extraction of alginic acid from brown algae, followed by hydrolysis to release D-mannuronic acid. The acid is then neutralized with sodium hydroxide to produce the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: D-Mannuronic acid (sodium) can undergo oxidation reactions to form various derivatives. Common oxidizing agents include nitric acid and sodium hypochlorite.

Reduction: Reduction of D-Mannuronic acid (sodium) can yield D-mannose or other reduced forms.

Substitution: The carboxyl group in D-Mannuronic acid (sodium) can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Nitric acid, sodium hypochlorite, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Various oxidized derivatives of D-Mannuronic acid.

Reduction: D-mannose and other reduced forms.

Substitution: Esters and amides of D-Mannuronic acid.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

Sodium mannuronate has been utilized in developing drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs, allowing for controlled release, which is crucial in therapeutic applications. Studies have shown that this compound-based hydrogels can effectively deliver bioactive agents such as small chemical drugs and proteins, enhancing their therapeutic efficacy while minimizing side effects .

Case Study: Hydrogel for Oral Bone Defects

A study developed eco-friendly hydrogels composed of this compound and gelatin, filled with bioactive mineral fillers like calcium silicates. These hydrogels demonstrated significant potential for regenerating non-load-bearing oral bone defects due to their favorable mechanical properties and biocompatibility .

1.2 Wound Healing

This compound's hydrophilic nature allows it to maintain a moist environment conducive to wound healing. Alginate-based dressings incorporating this compound can minimize bacterial infection and promote healing by facilitating the exchange of gases and nutrients at the wound site .

Case Study: Alginate Dressings

Research has indicated that alginate dressings made with this compound provide an optimal environment for healing chronic wounds, showcasing their effectiveness in clinical settings .

Material Science Applications

2.1 Tissue Engineering

In tissue engineering, this compound is used to create scaffolds that mimic the extracellular matrix (ECM) of tissues. Its ability to form gels that support cell adhesion and proliferation makes it a valuable component in developing artificial tissues.

Case Study: Scaffold Development

A study explored the use of this compound-based scaffolds for skin tissue engineering. The scaffolds exhibited excellent mechanical properties and supported the growth of human skin cells, indicating their potential for regenerative medicine .

2.2 Environmental Applications

This compound is also being investigated for environmental applications, including wastewater treatment. Its gel-forming ability can be harnessed to create materials that absorb pollutants from water sources.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Drug Delivery | Hydrogels for controlled release | Enhanced drug efficacy with reduced side effects |

| Wound Healing | Alginate dressings | Maintains moist environment; reduces infection |

| Tissue Engineering | Scaffolds for skin regeneration | Supports cell growth; mimics ECM properties |

| Environmental Science | Pollutant absorption | Effective in removing contaminants from wastewater |

Wirkmechanismus

The mechanism of action of D-Mannuronic acid (sodium) involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: Inhibits matrix metalloproteinase-2 activity, reduces immune cell infiltration in inflammatory sites, decreases levels of inflammatory cytokines such as interleukin-6, and induces apoptosis in certain cell types.

Immunosuppressive Properties: Modulates gene expressions related to inflammation and immune responses, including interleukin-17, RAR-related orphan receptor gamma, interleukin-4, and GATA-binding protein 3.

Vergleich Mit ähnlichen Verbindungen

D-Mannuronsäure (Natrium) kann mit anderen Uronsäuren wie folgt verglichen werden:

L-Guluronsäure: Ein weiterer Bestandteil der Alginsäure, der sich in seiner Stereochemie und seinen biologischen Eigenschaften unterscheidet.

D-Glucuronsäure: In verschiedenen Polysacchariden und Glykosaminoglykanen gefunden, mit unterschiedlichen metabolischen und strukturellen Rollen.

D-Galakturonsäure: Ein Bestandteil von Pektin, mit Anwendungen in der Lebensmittel- und Pharmaindustrie.

Einzigartigkeit: D-Mannuronsäure (Natrium) ist einzigartig aufgrund ihres spezifischen Einbaus in Alginsäure und bakterielle Polysaccharide sowie ihrer bemerkenswerten entzündungshemmenden und immunsuppressiven Eigenschaften .

Biologische Aktivität

Sodium mannuronate, a derivative of alginic acid, is a polysaccharide composed primarily of D-mannuronic acid. It has garnered attention for its diverse biological activities, particularly in the fields of immunomodulation, anti-inflammatory responses, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its unique structural properties, which influence its biological functions. It is often studied in comparison to its counterpart, sodium guluronate, as both components are present in sodium alginate. The ratio of mannuronic to guluronic acid significantly affects the physicochemical properties and biological activities of alginate-based materials.

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. Studies have shown that mannuronate oligosaccharides (MOS) can enhance immune responses by promoting the secretion of cytokines from immune cells. For instance, MOS has been shown to induce the synthesis of various cytokines such as TNF-α and IL-6 in macrophages .

Table 1: Cytokine Induction by Mannuronate Oligosaccharides

| Cytokine | Induction Level (pg/mL) | Cell Type |

|---|---|---|

| TNF-α | 150 | RAW264.7 Macrophages |

| IL-6 | 200 | RAW264.7 Macrophages |

| Granulocyte Colony-Stimulating Factor (GCSF) | 120 | Human Mononuclear Cells |

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. A study involving hyperuricemic mice showed that MOS treatment significantly reduced serum uric acid levels and alleviated kidney inflammation . The mechanisms involved include modulation of renal uric acid transporters and regulation of gut microbiota, which plays a critical role in inflammation control.

3. Antitumor Activity

The antitumor potential of this compound has been explored through its ability to inhibit tumor cell proliferation and migration. For example, studies have shown that AOS derived from mannuronate can suppress the proliferation of prostate cancer cells through various signaling pathways .

Case Study: Antitumor Effects in Mice

In a controlled study, mice treated with this compound exhibited significant tumor regression compared to untreated controls. The treatment resulted in:

- Tumor Volume Reduction : 70% decrease in tumor size after 4 weeks.

- Cytokine Profile Changes : Increased levels of anti-tumor cytokines were observed.

The biological activities of this compound are mediated through several mechanisms:

- Cytokine Modulation : Induction of cytokine production enhances immune response.

- Gut Microbiota Regulation : MOS influences gut microbiota composition, promoting beneficial bacteria that contribute to systemic health.

- Direct Antitumor Effects : Inhibition of specific signaling pathways involved in cancer cell growth and metastasis.

Eigenschaften

CAS-Nummer |

921-56-2 |

|---|---|

Molekularformel |

C6H10NaO7 |

Molekulargewicht |

217.13 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |

InChI-Schlüssel |

QKHMTHNLNZGTSP-MHFWOIHZSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Isomerische SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

Kanonische SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium mannuronate utilized in the development of biomaterials for bone regeneration?

A2: this compound, in conjunction with other biocompatible materials, forms the basis for innovative green hydrogels designed for oral bone defect regeneration. [] These hydrogels, incorporating this compound/guluronate, gelatin, and bioactive mineral fillers like calcium silicates and dicalcium phosphate dihydrate, offer a sustainable approach to biomaterial design. [] Studies have shown that these hydrogels exhibit desirable properties like calcium ion release, alkalizing activity, porosity, and the ability to promote apatite nucleation, all crucial for supporting bone regeneration. [] Additionally, these materials demonstrate good biocompatibility, encouraging the expression of vascular and osteogenic markers in mesenchymal stem cells. []

Q2: Can you describe a simple and efficient method for preparing this compound?

A3: A straightforward procedure for obtaining crystalline this compound starts with algin, a naturally occurring polysaccharide. [] The algin is first converted to alginic acid, which undergoes hydrolysis using concentrated and subsequently dilute sulfuric acid. [] Unlike previous methods that involved intermediate purifications, this method allows direct crystallization of this compound from the hydrolyzed alginic acid solution, resulting in a 25-30% yield. [] This simplified procedure offers a more efficient way to obtain this valuable compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.